Introduction: The Versatile Role of Methyl 4-isocyanatobenzoate in Modern Synthesis
Introduction: The Versatile Role of Methyl 4-isocyanatobenzoate in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 4-isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-isocyanatobenzoate is a bifunctional organic compound featuring both a methyl ester and a highly reactive isocyanate group.[1][2] This unique structural arrangement makes it a valuable building block and chemical intermediate in a wide range of applications, from pharmaceutical development to materials science.[3][4] The para-substitution on the benzene ring allows for the distinct and sequential reactivity of its two functional groups, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications, with a focus on its utility for professionals in drug discovery and development.
Core Physicochemical Properties
A clear understanding of a compound's physical properties is fundamental for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₃ | [5][6][7] |
| Molecular Weight | 177.16 g/mol | [1][5][6][8] |
| CAS Number | 23138-53-6 | [1][5][8] |
| Appearance | Solid | [5] |
| Melting Point | 50-52 °C | [1][5][9] |
| Boiling Point | 122-124 °C at 11 Torr | [5] |
| Flash Point | 110 °C (230 °F) - closed cup | [5] |
| Storage Temperature | 2-8°C | [1][6][9] |
Molecular Structure and Reactivity Profile
The reactivity of methyl 4-isocyanatobenzoate is dominated by the isocyanate functional group (R−N=C=O). The central carbon of the isocyanate is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to attack by nucleophiles.[10][11][12] The presence of the electron-withdrawing methyl ester group in the para position further enhances the electrophilicity of the isocyanate carbon, increasing its reactivity compared to isocyanates with electron-donating substituents.[12]
Reaction with Alcohols: Urethane (Carbamate) Formation
Isocyanates react readily with primary and secondary alcohols to form stable urethane (carbamate) linkages.[10][11][12] This reaction is one of the most common and synthetically useful transformations of isocyanates, forming the basis of polyurethane chemistry. The reaction can be catalyzed by tertiary amines or certain metal salts.[10][13]
Caption: Reaction of Methyl 4-isocyanatobenzoate with an alcohol.
Reaction with Amines: Urea Formation
Primary and secondary amines react rapidly with isocyanates in an exothermic reaction to yield substituted ureas.[10] This reaction is generally faster than the reaction with alcohols and typically does not require a catalyst. The resulting urea bond is exceptionally stable, a feature leveraged in the design of robust linkers in bioconjugation and pharmaceutical compounds.
Caption: Reaction of Methyl 4-isocyanatobenzoate with an amine.
Reaction with Water: A Critical Side Reaction
Isocyanates react with water, which can act as a nucleophile.[11] This reaction initially forms an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas.[11] The newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea. Due to this reactivity, reactions involving isocyanates are typically carried out under anhydrous (dry) conditions to prevent unwanted side products and ensure high yields.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of methyl 4-isocyanatobenzoate. The following data are typical for this compound.
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃) | - Aromatic protons appear as two doublets in the range of δ 7.0-8.5 ppm. The protons ortho to the ester group are typically downfield from those ortho to the isocyanate. - The methyl ester protons appear as a sharp singlet around δ 3.9 ppm.[14] |
| ¹³C NMR (CDCl₃) | - Carbonyl carbon of the ester group: ~166 ppm.[14] - Isocyanate carbon (N=C=O): ~125 ppm. - Aromatic carbons: ~120-135 ppm. - Methyl carbon of the ester: ~52 ppm.[14] |
| Infrared (IR) | - A strong, sharp absorption band for the isocyanate group (-N=C=O) appears around 2250-2280 cm⁻¹. This peak is highly characteristic. - A strong absorption for the ester carbonyl group (C=O) is observed around 1720-1740 cm⁻¹. |
Synthetic Routes
Methyl 4-isocyanatobenzoate is typically synthesized from its corresponding amine precursor, methyl 4-aminobenzoate. The most common industrial method involves phosgenation, where the amine is treated with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[11] Alternative, phosgene-free routes include the Curtius or Lossen rearrangement of an appropriate carboxylic acid derivative.[11]
Applications in Drug Development and Bioconjugation
The predictable and efficient reactivity of the isocyanate group makes methyl 4-isocyanatobenzoate a valuable tool in drug development.
-
Linker Chemistry: It can act as a heterobifunctional linker. The isocyanate end can be reacted with a nucleophile (e.g., an amine on a protein or drug molecule), leaving the methyl ester available for subsequent hydrolysis to a carboxylic acid or transesterification.
-
Scaffold Synthesis: It is used in the preparation of various heterocyclic compounds and complex molecules where a stable urea or urethane linkage is desired. For instance, it has been used to prepare benzimidazole derivatives with antitumor properties.[2]
-
Bioisosteres: The carbamate group, formed from the reaction with an alcohol, can serve as a more stable bioisostere for an amide bond, offering improved pharmacokinetic properties by enhancing stability against protease enzymes.[12]
Caption: Workflow for using the compound as a linker in bioconjugation.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Methyl 4-isocyanatobenzoate possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[8][15] It causes skin and serious eye irritation.[8][15] Crucially, it is a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[15]
-
Handling Precautions:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Avoid all personal contact, including inhalation of dust or fumes.[15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] In case of inadequate ventilation, respiratory protection (e.g., N95 dust mask or higher) is required.[15]
-
Keep away from incompatible materials, especially water, acids, bases, and strong oxidizing agents.[15][17]
-
-
Storage:
Experimental Protocol: Synthesis of a Substituted Urea
This protocol provides a representative procedure for the reaction of methyl 4-isocyanatobenzoate with a primary amine.
Objective: To synthesize N-(4-(methoxycarbonyl)phenyl)-N'-(benzyl)urea.
Materials:
-
Methyl 4-isocyanatobenzoate (1 eq.)
-
Benzylamine (1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Nitrogen or Argon gas line
-
Syringes
Procedure:
-
Setup: Dry all glassware in an oven before use. Assemble a round-bottom flask with a magnetic stir bar and septum under a positive pressure of inert gas (Nitrogen or Argon).
-
Dissolution: Dissolve methyl 4-isocyanatobenzoate (e.g., 1.77 g, 10 mmol) in anhydrous DCM (e.g., 50 mL) in the flask.
-
Reactant Addition: Slowly add benzylamine (e.g., 1.07 g, 10 mmol) dropwise to the stirred solution at room temperature using a syringe. Rationale: The reaction is exothermic; slow addition helps to control the temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the isocyanate starting material. A characteristic IR check would show the disappearance of the strong -NCO peak around 2270 cm⁻¹.
-
Workup: Upon completion, the product often precipitates out of the DCM. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold DCM or diethyl ether to remove any unreacted starting material.
-
Drying & Characterization: Dry the purified solid product under vacuum. Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
References
-
Organic Chemistry/Isocyanate - Wikibooks, open books for an open world. [Link]
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Isocyanate - Wikipedia. [Link]
-
Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing). [Link]
-
Reaction of isocyanates with alcohols | Download Scientific Diagram - ResearchGate. [Link]
-
Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Safety Data Sheet: methyl isocyanate - Chemos GmbH&Co.KG. [Link]
-
ICSC 0004 - METHYL ISOCYANATE. [Link]
-
Methyl 4-isocyanatobenzoate - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
Sourcing Methyl 4-Isocyanatobenzoate: A Guide for Procurement Managers. [Link]
-
C9H7NO3 | CID 280454 - PubChem. [Link]
-
Methyl 4-isocyanatobenzoate (98%) - Amerigo Scientific. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
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